molecular formula C12H12N2O3 B093722 methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 517870-26-7

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B093722
CAS No.: 517870-26-7
M. Wt: 232.23 g/mol
InChI Key: DXLHHWULCGOGII-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at the 3-position and a carboxylate ester at the 5-position, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 3-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-(3-methoxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can affect its solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHHWULCGOGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349411
Record name Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-26-7
Record name Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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